molecular formula C18H28O5 B1205140 14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid

14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid

Cat. No.: B1205140
M. Wt: 324.4 g/mol
InChI Key: LFTUCYCUYUJMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors or enzymes, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid is unique due to its specific combination of double bonds, hydroxyl groups, and an oxo group. This unique structure gives it distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H28O5

Molecular Weight

324.4 g/mol

IUPAC Name

14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid

InChI

InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)

InChI Key

LFTUCYCUYUJMJB-UHFFFAOYSA-N

SMILES

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O

Canonical SMILES

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O

Synonyms

14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid
cibaric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14,18-Dihydroxy-12-oxooctadeca-9,13,15-trienoic acid
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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